2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with malononitrile under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzothiazoleacetonitrile
- 4-Methyl-5-benzothiazoleacetonitrile
- 6-Methyl-5-benzothiazoleacetonitrile
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other benzothiazole derivatives, it may exhibit distinct chemical behaviors and biological activities, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
103754-68-3 |
---|---|
Molekularformel |
C10H8N2S |
Molekulargewicht |
188.248 |
IUPAC-Name |
2-(2-methyl-1,3-benzothiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-12-9-6-8(4-5-11)2-3-10(9)13-7/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
YYQUWRYNQFKWFW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC#N |
Synonyme |
5-Benzothiazoleacetonitrile,2-methyl-(6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.